molecular formula C14H15ClN6O3 B2409409 1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 2188203-02-1

1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B2409409
CAS No.: 2188203-02-1
M. Wt: 350.76
InChI Key: FXISZIZKPQAKHS-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C14H15ClN6O3 and its molecular weight is 350.76. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3.ClH/c15-4-5-19-13-12(7-17-19)14(21)18(9-16-13)8-10-2-1-3-11(6-10)20(22)23;/h1-3,6-7,9H,4-5,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXISZIZKPQAKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies in various biological contexts.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of an aminoethyl group and a nitrobenzyl substituent enhances its interaction with biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:

  • Antiviral Activity : The scaffold has been associated with antiviral properties, particularly against β-coronaviruses. Studies show that modifications to the structure can enhance potency against viral replication .
  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines have been demonstrated to inhibit key enzymes involved in cellular processes. For instance, they can act as inhibitors of the CSNK2 kinase, which is implicated in cancer progression and viral infections .
  • Antitumor Effects : Some derivatives have shown promise as antitumor agents by inhibiting cell proliferation through mechanisms involving folate receptor interactions and de novo purine nucleotide biosynthesis pathways .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntiviralInhibition of β-coronavirus replication
Enzyme InhibitionCSNK2 kinase inhibition
AntitumorInhibition of tumor cell proliferation

Case Studies

  • Antiviral Research : A study investigating the compound's efficacy against SARS-CoV-2 showed that it inhibited viral replication in vitro. The mechanism was linked to the inhibition of CSNK2, which plays a role in the viral life cycle .
  • Antitumor Activity : Another study highlighted the compound's ability to induce apoptosis in cancer cells by disrupting folate metabolism. This was evidenced by S-phase accumulation in treated cells and subsequent cell death pathways being activated .

Q & A

Q. Table 1: Reaction Condition Impact on Yield

SolventTemperature (°C)CatalystYield (%)Purity (%)
Ethanol80Triethylamine6595
DMSO120None7888
Acetonitrile100DBU*7292

*DBU = 1,8-Diazabicycloundec-7-ene. Data adapted from .

Advanced: How can researchers resolve regioselectivity challenges during N-substitution in pyrazolo[3,4-d]pyrimidine synthesis?

Answer:
Regioselectivity issues arise due to competing nucleophilic sites (N1 vs. N5). Strategies include:

  • Steric control : Bulky substituents on reagents (e.g., 3-nitrobenzyl groups) favor substitution at the less hindered N1 position .
  • Directing groups : Use of electron-withdrawing groups (e.g., nitro) on benzyl halides to guide substitution via electronic effects .
  • Spectroscopic validation : 2D NMR (e.g., NOESY) and X-ray crystallography (as in ) confirm substitution sites.

Basic: What spectroscopic methods are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • FTIR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced: How can structural ambiguities in complex derivatives be resolved using crystallography?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

  • Bond angles and lengths : Critical for distinguishing between tautomeric forms (e.g., pyrazolo vs. pyrimidine ring conformations) .
  • Hydrogen bonding : Reveals interactions influencing solubility and stability (e.g., hydrochloride salt formation in the title compound) .

Basic: What biological activities are associated with pyrazolo[3,4-d]pyrimidine scaffolds?

Answer:
Core activities include:

  • Anticancer : Inhibition of protein kinases (e.g., CDK2/cyclin E) via ATP-binding site competition .
  • Antimicrobial : Disruption of bacterial DNA gyrase .
  • Antiviral : Targeting viral polymerase enzymes .

Advanced: How should researchers design assays to address contradictory structure-activity relationship (SAR) data in kinase inhibition studies?

Answer:
Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays). Mitigation strategies:

  • Consistent models : Use isogenic cell lines to control genetic backgrounds .
  • Dose-response curves : Compare IC50 values across multiple assays (e.g., biochemical kinase assays vs. proliferation assays) .
  • Molecular docking : Validate binding modes using computational models (e.g., AutoDock Vina) to reconcile disparities .

Basic: What experimental design principles apply to long-term stability studies of hydrochloride salts?

Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months to predict shelf life .
  • Analytical endpoints : Monitor degradation via HPLC (purity), DSC (polymorphism), and Karl Fischer titration (moisture uptake) .

Advanced: How can environmental impact assessments guide the disposal of nitro-substituted pyrazolo[3,4-d]pyrimidines?

Answer:

  • Biodegradability assays : Use OECD 301F (aerobic degradation) to assess persistence .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .

Basic: What are the key considerations for optimizing solubility and bioavailability in hydrochloride salt forms?

Answer:

  • Salt selection : Hydrochloride salts improve aqueous solubility but may require co-solvents (e.g., PEG 400) for in vivo studies .
  • Particle size reduction : Nanomilling (e.g., jet milling) enhances dissolution rates .

Advanced: What computational methods validate the role of the 3-nitrobenzyl group in target binding?

Answer:

  • Molecular dynamics (MD) simulations : Track ligand-protein interactions over time (e.g., RMSD/RMSF analysis) .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity contributions from nitrobenzyl substituents .

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